N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(1H-indol-1-yl)acetamide
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Overview
Description
N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(1H-indol-1-yl)acetamide is a complex organic compound that features a triazole ring, an indole moiety, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(1H-indol-1-yl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carboxylic acids or esters under acidic or basic conditions.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via a nucleophilic substitution reaction, often using a halogenated precursor.
Indole Incorporation: The indole moiety is typically introduced through a coupling reaction, such as a Suzuki or Heck reaction, using palladium catalysts.
Final Assembly: The final step involves the coupling of the triazole intermediate with the indole derivative under conditions that promote amide bond formation, such as using carbodiimide reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(1H-indol-1-yl)acetamide may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
Medically, this compound could be explored for its potential as a therapeutic agent. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(1H-indol-1-yl)acetamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity. The triazole and indole moieties are known to engage in hydrogen bonding and π-π interactions, which could facilitate binding to proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- **N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(1H-indol-1-yl)acetamide
- **N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(1H-pyrrolyl)acetamide
- **N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(1H-pyridin-1-yl)acetamide
Uniqueness
The uniqueness of this compound lies in its combination of a triazole ring with an indole moiety and a dimethoxyphenyl group. This specific arrangement of functional groups can result in unique biological activities and chemical reactivity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C22H23N5O3 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-[5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-2-indol-1-ylacetamide |
InChI |
InChI=1S/C22H23N5O3/c1-29-18-9-7-15(13-19(18)30-2)8-10-20-23-22(26-25-20)24-21(28)14-27-12-11-16-5-3-4-6-17(16)27/h3-7,9,11-13H,8,10,14H2,1-2H3,(H2,23,24,25,26,28) |
InChI Key |
KAPWIVNPVQDOHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2=NC(=NN2)NC(=O)CN3C=CC4=CC=CC=C43)OC |
Origin of Product |
United States |
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